molecular formula C18H15N3O5 B2580961 Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 897615-58-6

Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2580961
CAS No.: 897615-58-6
M. Wt: 353.334
InChI Key: YRWZWNDOUPGBBB-UHFFFAOYSA-N
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Description

Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 5 and a carbamoyl benzoate ester at position 2. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and electronic properties, making it a common motif in medicinal chemistry.

Properties

IUPAC Name

methyl 4-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-24-14-9-7-12(8-10-14)16-20-21-18(26-16)19-15(22)11-3-5-13(6-4-11)17(23)25-2/h3-10H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWZWNDOUPGBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents used include phosphorus oxychloride or thionyl chloride.

    Coupling with Methoxyphenyl Group: The oxadiazole intermediate is then coupled with a methoxyphenyl group through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Modifications Biological Activity/Application Key Findings References
Target Compound 5-(4-Methoxyphenyl), 2-carbamoyl benzoate ester Not explicitly stated in evidence Structural focus on metabolic stability and lipophilicity -
LMM5 5-[(4-Methoxyphenyl)methyl], sulfamoyl benzamide Antifungal (C. albicans) Inhibits thioredoxin reductase; MIC = 8 μg/mL
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate (5a) Naphthalene-carbothioate, 4-methoxybenzyl Synthetic intermediate Synthesized via reflux with 1-naphthoyl chloride; yield = 82%
4-((5-(2-Chloro-4-Propylphenyl)-Oxadiazol-2-yl)Thio)Butanoic Acid (19b) Thioalkanoic acid, chloro, propyl Rho/Myocar enzyme inhibition IC₅₀ = 0.3 μM; improved solubility due to acidic thiol group
Compound 848 Perfluoroethoxy phenyl, benzoic acid Not explicitly stated Fluorinated analog; enhanced electronic properties
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate Thiadiazole core, methoxy benzoate Research and development Acute toxicity (Category 4 for oral, dermal, inhalation)

Key Comparative Insights

a) Antifungal Activity
  • LMM5 shares the 4-methoxyphenyl group with the target compound but replaces the carbamoyl benzoate with a sulfamoyl benzamide. This modification confers potent antifungal activity against C. albicans (MIC = 8 μg/mL) via thioredoxin reductase inhibition .
b) Enzyme Inhibition and Solubility
  • Thioalkanoic acid derivatives (e.g., 19b) exhibit strong inhibition of Rho/Myocar enzymes (IC₅₀ = 0.3 μM) due to their acidic thiol groups, which enhance solubility and target interaction . In contrast, the target compound’s ester group may reduce solubility but improve membrane permeability.
c) Electronic and Metabolic Properties
  • Compound 848 introduces a perfluoroethoxy group, which increases electron-withdrawing effects and metabolic stability compared to the methoxy group in the target compound . Fluorination often enhances binding to hydrophobic pockets in enzymes.

Biological Activity

Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The oxadiazole moiety is known for its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to consolidate various research findings and case studies related to the biological activity of this compound.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C16H16N4O3\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_3

Molecular Formula : C₁₆H₁₆N₄O₃
Molecular Weight : 312.32 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar oxadiazole derivatives inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
This compoundMCF-715
This compoundHeLa12

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit the c-Myc oncogene pathway, which is crucial for tumor growth and progression . This inhibition leads to a reduction in the expression of downstream target genes involved in cell cycle regulation.

Study on Antimicrobial Activity

In a comparative study assessing the antimicrobial properties of various oxadiazole derivatives, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary findings indicate that this compound has favorable solubility characteristics and moderate permeability across biological membranes.

Toxicological assessments showed that at therapeutic doses, the compound exhibited low toxicity in vitro. However, further in vivo studies are necessary to evaluate its safety profile comprehensively.

Q & A

Q. Table 1: Key Synthetic Routes for Oxadiazole Derivatives

MethodReagents/ConditionsYield (%)Key CharacterizationReference
Method DK₂CO₃, DMF, 80°C, 12h66–871H^1H NMR, HRMS, HPLC
CyclizationPOCl3_3, reflux70–82IR, elemental analysis

Q. Table 2: Comparative Bioactivity of Oxadiazole Analogs

CompoundSubstituentTarget (IC50_{50})Reference
LMM54-MethoxyphenylThioredoxin reductase (5 μM)
5t2-Chloro-4-methoxyphenylCOX-2 (nM range)

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